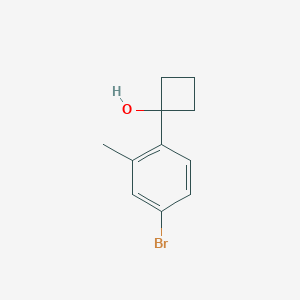

1-(4-Bromo-2-methylphenyl)cyclobutanol

Description

1-(4-Bromo-2-methylphenyl)cyclobutanol (CAS: 1467060-73-6) is a brominated aromatic cyclobutanol derivative with the molecular formula C₁₁H₁₃BrO and a molar mass of 241.12 g/mol . Key physicochemical properties include a predicted density of 1.478 g/cm³, boiling point of 320.6°C, and a pKa of 14.30, characteristic of its hydroxyl group . The compound’s structure combines a cyclobutanol ring with a 4-bromo-2-methylphenyl substituent, which influences its steric and electronic properties, making it relevant in synthetic chemistry and materials science.

Properties

IUPAC Name |

1-(4-bromo-2-methylphenyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-8-7-9(12)3-4-10(8)11(13)5-2-6-11/h3-4,7,13H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYQOFLNTSXVOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2(CCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-methylphenyl)cyclobutanol can be synthesized through the reaction of cyclobutanone with 5-bromo-2-iodotoluene. The reaction typically involves the use of a base and a palladium catalyst under controlled conditions to facilitate the coupling of the cyclobutanone with the aryl halide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product at a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-methylphenyl)cyclobutanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding cyclobutane derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the bromine atom

Major Products Formed:

Oxidation: Formation of 1-(4-Bromo-2-methylphenyl)cyclobutanone.

Reduction: Formation of 1-(4-Bromo-2-methylphenyl)cyclobutane.

Substitution: Formation of 1-(4-Azido-2-methylphenyl)cyclobutanol or 1-(4-Cyano-2-methylphenyl)cyclobutanol

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:

1-(4-Bromo-2-methylphenyl)cyclobutanol serves as a valuable scaffold for the design of new pharmaceuticals. Its unique structure may enhance biological activity through interactions with specific molecular targets such as enzymes and receptors. The presence of the bromine atom can increase lipophilicity, potentially improving membrane permeability and bioavailability of drug candidates.

Case Study: Enzyme Inhibition

Research indicates that structurally similar compounds exhibit inhibitory effects on various enzymes involved in metabolic pathways. For instance, derivatives of halogenated cyclobutanes have been shown to modulate the activity of UDP-N-acetylmuramic acid:L-alanine ligase (MurC), an enzyme critical in bacterial cell wall synthesis . This suggests that this compound could be explored as a lead compound in developing antibacterial agents.

Organic Synthesis

Building Block for Complex Molecules:

The compound is utilized as an intermediate in organic synthesis, facilitating the construction of more complex chemical entities. Its reactivity, influenced by the electronic effects of the bromine substituent, allows for diverse synthetic pathways .

Synthesis Overview:

The synthesis of this compound typically involves several key steps:

- Reaction of 4-bromo-1-iodo-2-methylbenzene with n-butyllithium to form a nucleophile.

- Subsequent addition to cyclobutanone under controlled conditions.

- Quenching and purification processes yield the desired product with reported yields around 73%.

Material Science

Applications in Polymer Chemistry:

Due to its distinct chemical properties, this compound can be integrated into polymer formulations or used to synthesize specialty materials. Its ability to participate in cross-linking reactions makes it suitable for producing durable and functionalized polymers.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-methylphenyl)cyclobutanol exerts its effects involves interactions with specific molecular targets. The compound’s bromine and hydroxyl groups play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can influence cellular pathways and biochemical processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related cyclobutanol derivatives and aromatic brominated analogs (Table 1).

Table 1. Comparative Analysis of 1-(4-Bromo-2-methylphenyl)cyclobutanol and Analogous Compounds

Key Differences and Implications

Steric and Electronic Effects

- 1-(1-(3-Fluorophenyl)vinyl)cyclobutanol: The electron-withdrawing fluorine atom on the vinyl group may alter conjugation and reactivity in photocycloaddition reactions, as seen in related syntheses .

Functional Group Influence

- 1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid : The carboxylic acid group (pKa ~4-5) is markedly more acidic than the hydroxyl group (pKa ~14-15) in the parent compound, enabling salt formation or esterification .

- 1-(2-Hydroxyethyl)cyclobutanol: The primary alcohol group (pKa 14.90) exhibits slightly higher acidity than the cyclobutanol derivative (pKa 14.30), reflecting differences in hydroxyl group stabilization .

Physicochemical Properties

- Boiling Points: The aromatic bromine and methyl groups in this compound contribute to its high predicted boiling point (320.6°C), compared to non-aromatic analogs like 1-(2-hydroxyethyl)cyclobutanol (102°C at 2 Torr) .

- Density : The density of 1.478 g/cm³ for the parent compound reflects its aromatic bromine content, whereas carboxylic acid derivatives (e.g., 1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid) may exhibit higher densities due to increased molecular packing .

Biological Activity

1-(4-Bromo-2-methylphenyl)cyclobutanol is a cyclobutanol derivative characterized by a brominated aromatic substituent. Its molecular formula is with a molecular weight of 241.12 g/mol. The compound features a cyclobutane ring, which is known for its inherent ring strain, and the bromine atom at the para position significantly influences its reactivity and potential biological activity. This article explores the biological activities, mechanisms of action, and comparative studies of this compound.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. Key mechanisms include:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in various metabolic pathways, influencing cellular processes.

- Receptor Modulation : It can modulate receptor activity, affecting cellular signaling pathways that regulate growth and apoptosis.

- Gene Expression Alteration : The compound might influence the expression of genes associated with cell proliferation and differentiation.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . Similar compounds have shown significant effects against various bacterial strains, indicating potential applications in treating infections.

Anticancer Potential

Research on structurally similar compounds indicates that halogenated cyclobutanes can interact with biological receptors or enzymes, potentially modulating their activity. The presence of the bromine atom is hypothesized to enhance lipophilicity and membrane permeability, which may facilitate interactions with cellular targets involved in cancer progression .

Comparative Analysis with Related Compounds

The unique structure of this compound allows for a comparison with other halogenated cyclobutanes. Below is a summary table highlighting key features of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Chloro-2-methylphenyl)cyclobutanol | Chlorine instead of bromine; different reactivity | |

| 1-(3-Bromo-2-methylphenyl)cyclobutanol | Bromine at meta position; altered sterics | |

| 1-(4-Iodo-2-methylphenyl)cyclobutanol | Iodine substitution; larger atomic radius |

The brominated derivative stands out due to its specific electronic properties and steric hindrance compared to its chloro and iodo counterparts, which may influence both chemical reactivity and biological interactions.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of this compound:

- Antiprotozoal Activity : A study on triazolo derivatives indicated that modifications in halogenation could enhance anti-plasmodial activity, suggesting that similar modifications in cyclobutanes could yield promising results against protozoan infections .

- Cytotoxicity Studies : In vitro cytotoxicity assays have shown that halogenated compounds can exhibit selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as therapeutic agents .

- Mechanistic Insights : Research has demonstrated that compounds with similar structures can alter gene expression related to apoptosis and cell cycle regulation, which could be relevant for understanding the effects of this compound in cancer therapy .

Q & A

Q. What are the most reliable synthetic routes for 1-(4-Bromo-2-methylphenyl)cyclobutanol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves introducing the bromophenyl group to the cyclobutanol scaffold. Key approaches include:

- Nucleophilic Substitution : Reacting 4-bromo-2-methylbromobenzene with cyclobutanol under basic conditions (e.g., KOH/EtOH). Steric hindrance from the methyl group may necessitate elevated temperatures (80–100°C) .

- Grignard Addition : Using a pre-formed cyclobutanol Grignard reagent (e.g., cyclobutylmagnesium bromide) reacting with 4-bromo-2-methylbenzaldehyde. This method requires anhydrous conditions and inert atmospheres .

| Method | Conditions | Yield Range | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | KOH/EtOH, 80°C, 12h | 45–60% | Competing elimination byproducts |

| Grignard Addition | THF, 0°C → RT, 6h | 55–70% | Sensitivity to moisture |

Key Considerations : Optimize catalyst choice (e.g., phase-transfer catalysts for biphasic systems) and monitor reaction progress via TLC or GC-MS to mitigate side reactions .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The cyclobutanol ring protons appear as complex multiplets (δ 1.8–2.5 ppm). The methyl group on the phenyl ring resonates as a singlet (δ 2.3 ppm), while the hydroxyl proton appears as a broad peak (δ 1.5–2.0 ppm) .

- ¹³C NMR : The quaternary carbon attached to bromine shows a distinct downfield shift (δ 125–130 ppm) .

- IR Spectroscopy : A strong O–H stretch (~3200 cm⁻¹) and C–Br vibration (~600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS typically exhibits [M+H]⁺ at m/z 227.1 (C₁₁H₁₃BrO⁺) with fragmentation patterns indicating Br loss .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats. Conduct reactions in fume hoods due to potential vapor release .

- Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent bromine displacement or hydroxyl oxidation .

- Disposal : Neutralize waste with 10% NaOH before incineration to avoid brominated byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXL (for refinement) and WinGX (for data processing) are critical for anisotropic displacement parameter analysis .

- Key Metrics :

- Bond angles in the cyclobutanol ring (typically 88–92°) reveal ring strain .

- Bromine’s anisotropic displacement ellipsoids confirm its position and minimize disorder .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to validate torsional angles and hydrogen-bonding networks .

Q. How do steric and electronic effects influence the reactivity of the cyclobutanol moiety in this compound?

Methodological Answer:

- Steric Effects : The methyl group on the phenyl ring hinders nucleophilic attack at the para position, favoring ortho substitution in further derivatization .

- Electronic Effects : The electron-withdrawing bromine group directs electrophilic substitutions (e.g., nitration) to the meta position relative to the cyclobutanol ring .

- Ring Strain : The cyclobutanol ring’s 90° bond angles increase susceptibility to ring-opening reactions under acidic conditions (e.g., H₂SO₄ catalyzed hydrolysis to form ketones) .

Q. What analytical strategies address contradictions in pharmacological data for this compound?

Methodological Answer:

- Data Triangulation : Combine enzyme inhibition assays (e.g., IC₅₀ values) with molecular docking (AutoDock Vina) to validate binding modes. Discrepancies may arise from solvent effects (e.g., DMSO interference) .

- Dose-Response Validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate cell-specific effects .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance in biological replicates. Use Q-Q plots to identify outliers in high-throughput screening .

Q. How does high-pressure crystallography elucidate phase behavior in cyclobutanol derivatives?

Methodological Answer:

- Experimental Design : Subject single crystals to diamond-anvil cell pressures (0–10 GPa). Monitor phase transitions via Raman spectroscopy (e.g., shifts in O–H stretching frequencies) .

- Structural Insights : At >5 GPa, cyclobutanol derivatives adopt pseudo-twin catenane structures due to hydrogen-bond reorganization, paralleling observations in halogenated phenol systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.